Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate
CAS No.: 100373-19-1
VCID: VC7223554
Molecular Formula: C13H15NO4
Molecular Weight: 249.266
* For research use only. Not for human or veterinary use.

Description |
Chemical IdentifiersThe compound can be identified using various chemical descriptors:
Table 1: Key Structural Features
SynthesisThe synthesis of methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. A common route includes:
General Reaction Scheme
Medicinal ChemistryPyrrolidine derivatives are widely studied for their pharmacological potential:
Analytical CharacterizationTo confirm its structure, several analytical techniques are employed:
Table 2: Key Spectroscopic Data
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 100373-19-1 | ||||||||||||||||
Product Name | Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate | ||||||||||||||||
Molecular Formula | C13H15NO4 | ||||||||||||||||
Molecular Weight | 249.266 | ||||||||||||||||
IUPAC Name | methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate | ||||||||||||||||
Standard InChI | InChI=1S/C13H15NO4/c1-17-9-5-3-8(4-6-9)10-7-14-12(15)11(10)13(16)18-2/h3-6,10-11H,7H2,1-2H3,(H,14,15) | ||||||||||||||||
Standard InChIKey | DEQYSMOBGAWMAL-UHFFFAOYSA-N | ||||||||||||||||
SMILES | COC1=CC=C(C=C1)C2CNC(=O)C2C(=O)OC | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 2841264 | ||||||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume